molecular formula C21H28N6O2S B2608880 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 1014072-08-2

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No.: B2608880
CAS No.: 1014072-08-2
M. Wt: 428.56
InChI Key: SGDAZIFTJCPYMN-UHFFFAOYSA-N
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Description

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a sophisticated chemical reagent designed for pharmaceutical research and development. This molecular hybrid incorporates multiple heterocyclic systems, including a 1,2,4-triazole ring and a 1H-pyrazole moiety, which are known to contribute significant biological relevance in medicinal chemistry. The compound features a thioether bridge connecting the triazole core to an N-mesitylacetamide group, a structural motif found in various pharmacologically active compounds . Compounds with similar 1,2,4-triazole scaffolds have demonstrated potential in various research applications, particularly in the development of enzyme inhibitors and receptor modulators . The presence of the mesityl (2,4,6-trimethylphenyl) group, a bulky aromatic substituent, is a key structural feature that can significantly influence the compound's binding affinity and selectivity, potentially enhancing its interaction with specific biological targets . The 3-ethoxy-1-ethyl substitution on the pyrazole ring further modulates the compound's electronic properties and lipophilicity, fine-tuning its physicochemical characteristics for improved pharmacokinetic profiles in research settings. This complex architecture makes it a valuable chemical tool for exploratory studies in hit-to-lead optimization campaigns and structure-activity relationship (SAR) investigations. Researchers utilize this compound strictly for laboratory research purposes. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2S/c1-7-27-11-16(20(25-27)29-8-2)19-23-24-21(26(19)6)30-12-17(28)22-18-14(4)9-13(3)10-15(18)5/h9-11H,7-8,12H2,1-6H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDAZIFTJCPYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions.

    Triazole Formation: The pyrazole derivative is then reacted with thiosemicarbazide to form the triazole ring.

    Thioether Formation: The triazole compound is further reacted with mesityl chloride in the presence of a base to form the thioether linkage.

    Final Coupling: The final step involves coupling the thioether with N-mesitylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mesitylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer double bonds or oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Biological Activity (If Reported) Reference
Target Compound 4-methyl-4H-1,2,4-triazole 3-ethoxy-1-ethyl-pyrazole, N-mesitylacetamide N/A N/A N/A (Theoretical studies only)
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides 4-phenyl-4H-1,2,4-triazole 5-methyl-pyrazole, variable R groups on acetamide 75-90 160-220 Antimicrobial (in silico docking)
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 4-phenyl-4H-1,2,4-triazole 3-fluorobenzylthio, pyridine 86 146-148 Antifungal (experimental)
N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-phenyl-4H-1,2,4-triazole 4-propylphenoxymethyl, 2,5-dimethylphenylacetamide N/A N/A Not reported
Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) 4-phenyl-4H-1,2,4-triazole Furan-2-yl, piperidine acetate N/A N/A Immunomodulatory, antioxidant

Key Findings:

Structural Diversity: The target compound differs from others by combining a pyrazole-triazole core with a mesitylacetamide group. Most analogs feature phenyl or pyridine substituents .

Synthetic Efficiency :

  • Yields for similar triazole derivatives range from 75–90%, suggesting the target compound’s synthesis could follow optimized protocols .

Biological Potential: Compounds with thioether linkages (e.g., 5q in ) show antifungal activity, implying the target’s thioacetamide group may confer similar properties. The mesityl group’s steric bulk may enhance binding to hydrophobic pockets in enzymes like DprE1 or PanK, as seen in related benzamide derivatives .

Physicochemical Properties :

  • The ethoxy group on pyrazole may improve metabolic stability compared to fluorinated analogs (e.g., 5q in ).
  • UV-Vis absorption spectra of triazole hybrids (298–295 nm in ) suggest similar electronic properties for the target compound.

Biological Activity

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's structure features a triazole ring fused with a pyrazole moiety, which is known to enhance biological activity through various mechanisms. The presence of the mesityl group and the thioether linkage contributes to its unique properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, triazolo[3,4-b][1,3,4]thiadiazines have been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways.

Key Findings:

  • In vitro Testing: Compounds similar to this compound have been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Many derivatives displayed IC50 values in the low micromolar range, indicating potent cytotoxic effects .
CompoundCell LineIC50 (µM)
2aMCF-76.5
2bA5498.0
2cMDA-MB-2315.0

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Triazole derivatives are known for their effectiveness against various pathogens.

Key Findings:

  • Antifungal Activity: In vitro assays against Candida species have indicated that certain triazole derivatives outperform standard antifungal treatments like ketoconazole .
PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Candida glabrata1.0 µg/mL

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Key Findings:

  • Cytokine Inhibition: Studies have shown that triazole derivatives can significantly reduce levels of TNF-alpha and IL-6 in cellular models of inflammation .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on MCF-7 Cells: A derivative showed a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Animal Model Studies: In xenograft models, compounds similar to the target compound inhibited tumor growth without significant toxicity to normal tissues .

Q & A

Basic: What are the key synthetic pathways for 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazole-triazole core via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors.
  • Step 2: Introduction of the thioether linkage through nucleophilic substitution between a triazole-thiol intermediate and chloroacetonitrile derivatives.
  • Step 3: Alkylation or acylation to attach the mesitylacetamide group.
    Key conditions include refluxing in ethanol or methanol under inert atmospheres (N₂/Ar) and microwave-assisted synthesis to accelerate reaction rates . Purification often employs recrystallization from ethanol or methanol.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • 1H NMR and 13C NMR: To confirm regiochemistry of triazole/pyrazole rings and substituent positions.
  • IR spectroscopy: Identifies functional groups (e.g., C=O, N-H stretches in acetamide).
  • LC-MS or HRMS: Validates molecular weight and purity.
  • Elemental analysis: Ensures stoichiometric consistency.
    Thin-layer chromatography (TLC) is used for preliminary purity assessment .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical parameters include:

  • Temperature control: Maintaining 60–80°C during cyclocondensation to avoid side reactions.
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalysts: Use of K₂CO₃ or Et₃N to deprotonate thiol groups for thioether formation.
  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity.

Advanced: What computational methods predict the biological activity of this compound?

  • PASS Online: Predicts potential biological targets (e.g., antimicrobial, anticancer) based on structural descriptors.
  • Molecular docking (AutoDock Vina): Models interactions with enzymes (e.g., cytochrome P450, kinases) by analyzing binding affinities and pose validation.
  • ADMET prediction (SwissADME): Evaluates pharmacokinetic properties like solubility and CYP450 inhibition .

Advanced: How do structural modifications influence bioactivity?

  • Pyrazole substituents: Ethoxy and ethyl groups at position 3 enhance lipophilicity, improving membrane permeability.
  • Triazole-thio linkage: Critical for hydrogen bonding with biological targets (e.g., bacterial dihydrofolate reductase).
  • Mesityl group: Increases steric bulk, potentially reducing off-target interactions. Comparative studies with analogs (e.g., 3-methoxy or nitro substitutions) reveal activity trends against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Advanced: What challenges exist in crystallographic analysis, and how are they addressed?

  • Challenges: Crystal twinning, weak diffraction (low-resolution data), or disorder in flexible substituents.
  • Solutions:
    • SHELXL refinement: Utilizes TWIN and BASF commands to model twinned crystals.
    • WinGX/ORTEP: Visualizes anisotropic displacement parameters to validate thermal motion models.
    • High-flux synchrotron radiation: Improves data quality for low-yield crystals .

Basic: What initial biological screening assays are recommended?

  • Antimicrobial activity: Broth microdilution (CLSI guidelines) against S. aureus and E. coli.
  • Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.
  • Enzyme inhibition: Fluorometric assays for kinases or proteases (e.g., trypsin inhibition at 10 µM) .

Advanced: How to resolve data contradictions in bioactivity results?

  • Cross-validation: Replicate assays under standardized conditions (pH, temperature, serum content).
  • Stability testing: HPLC monitoring of compound degradation in assay media.
  • Target engagement studies: Use CRISPR-engineered cell lines to confirm on-target effects vs. off-target cytotoxicity .

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